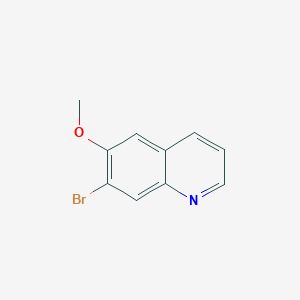

7-Bromo-6-methoxyquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical Sciences

Quinoline, a heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. orientjchem.orgnumberanalytics.comecorfan.org This structure, also known as 1-aza-naphthalene or benzo[b]pyridine, has the chemical formula C₉H₇N. nih.govresearchgate.net First isolated from coal tar in the 19th century, its name originates from "quinine," a related natural compound used for centuries to treat malaria. numberanalytics.com

The quinoline nucleus is a fundamental building block in the realm of heterocyclic chemistry. numberanalytics.com Its unique structural features and reactivity make it a versatile scaffold for synthesizing a wide array of molecules. orientjchem.orgnumberanalytics.com The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making it a weak tertiary base capable of forming salts with acids. ecorfan.orgnih.gov It undergoes both electrophilic and nucleophilic substitution reactions, similar to benzene and pyridine. nih.govresearchgate.net

The significance of the quinoline system is underscored by its presence in numerous natural products, most notably the Cinchona alkaloids. nih.gov Furthermore, this scaffold is found in a broad range of pharmacologically active substances, exhibiting activities such as antimalarial, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. orientjchem.orgnih.gov This wide spectrum of biological activity has made the quinoline ring system a subject of intense interest in both academic and industrial research. ias.ac.in

Importance of Halogenated and Alkoxy-Substituted Quinolines in Contemporary Research

The strategic placement of halogen and alkoxy groups on the quinoline scaffold significantly modulates its physicochemical and biological properties, making these substituted quinolines valuable in contemporary research. orientjchem.orgnih.gov

Halogenated Quinolines: The introduction of a halogen atom, such as bromine or chlorine, into the quinoline ring can profoundly impact its biological activity. orientjchem.org Halogenation can increase the lipophilicity of the molecule, which may enhance its cellular uptake and, consequently, its therapeutic efficacy. orientjchem.org For instance, select halogenated quinolines have demonstrated the ability to eradicate drug-resistant bacteria and their biofilms. nih.govresearchgate.net The synthetic tunability of the halogenated quinoline scaffold allows for the creation of analogues with unique antibacterial profiles. nih.gov The position of the halogen is also crucial; for example, a fluorine atom at the 6-position can significantly enhance antibacterial activity. orientjchem.org

Alkoxy-Substituted Quinolines: The incorporation of an alkoxy group, like a methoxy (B1213986) group (-OCH₃), is another critical modification in the design of bioactive quinoline derivatives. orientjchem.org Alkoxy groups are electron-donating substituents that can influence the molecule's reactivity and its interactions with biological targets. For example, the presence of a methoxy group at the 7-position of the quinoline ring has been shown to improve the antitumor activity of certain compounds. orientjchem.org Research has also indicated that 4-alkoxyquinolines can exhibit potent and selective activity against various strains of Mycobacterium tuberculosis by targeting the cytochrome bc₁ complex. acs.org

Positioning of 7-Bromo-6-methoxyquinoline within Organic and Medicinal Chemistry Research

This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₈BrNO. It features a quinoline backbone with a bromine atom at the 7-position and a methoxy group at the 6-position. This specific substitution pattern makes it a significant and versatile intermediate in both organic synthesis and medicinal chemistry.

In organic synthesis , this compound serves as a valuable building block. The bromine atom at the C-7 position is a reactive site that can be readily modified through various chemical reactions. It can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Furthermore, it can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

In medicinal chemistry , the this compound scaffold is of considerable interest due to the established importance of both halogen and methoxy substituents in bioactive molecules. orientjchem.org The presence of the bromine atom can enhance anticancer activity. orientjchem.org Research has shown that this compound itself exhibits promising anticancer properties, with studies indicating it can induce apoptosis in cancer cells. The mechanism of action is thought to involve interaction with DNA and inhibition of key enzymes in cancer cell metabolism. Its structural features are crucial for its biological activity, highlighting the importance of this specific arrangement of substituents.

The compound serves as a key precursor for the synthesis of a variety of derivatives with potential therapeutic applications. The ability to functionalize the bromine position allows for the exploration of structure-activity relationships (SAR) to optimize biological activity. orientjchem.org

Table of Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 103028-33-7 |

| Molecular Formula | C₁₀H₈BrNO |

| Purity | Typically ≥97% |

This data is compiled from publicly available chemical supplier information.

Properties

IUPAC Name |

7-bromo-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVNBWJBWQUILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311394 | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-33-7 | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 7 Bromo 6 Methoxyquinoline

Reactivity of the Bromine Substituent

The bromine atom at the 7-position is a key site for functionalization, participating in both nucleophilic displacement and cross-coupling reactions.

The bromine atom on the 7-bromo-6-methoxyquinoline ring can be replaced by various nucleophiles. smolecule.com For instance, in the synthesis of novel quinoline-5,8-dione analogues, the bromine at the C(7) position undergoes chemoselective displacement by a range of phenols. mdpi.com This reaction proceeds under ambient conditions, and the yields can be influenced by the nature of the nucleophile. mdpi.com For example, using a phenol (B47542) with a meta-chloro substituent resulted in lower yields. mdpi.com Similarly, direct nucleophilic amination of 7-bromoquinoline-5,8-dione with different aryl sulphonamides has been reported. researchgate.net

Table 1: Examples of Nucleophilic Displacement Reactions

| Reactant | Nucleophile | Product | Reference |

| 7-Bromo-quinoline-5,8-dione | Phenols | 7-Phenoxy-quinoline-5,8-dione derivatives | mdpi.com |

| 7-Bromoquinoline-5,8-dione | Aryl sulphonamides | 7-(Arylsulfonamido)quinoline-5,8-diones | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are pivotal for forming new carbon-carbon bonds. For example, it can be used to generate pyrazoloquinolinones. The reactivity in Suzuki-Miyaura couplings can sometimes be influenced by other substituents on the quinoline (B57606) ring. In some instances, a chloride at the C2 position of a quinoline can react preferentially over a bromide at other positions, though this is not a universal rule and depends on the specific molecule and reaction conditions. rsc.org

Transformations of the Methoxy (B1213986) Group

The methoxy group at the 6-position influences the electronic properties of the quinoline ring and can itself be a site for chemical transformation. While less reactive than the bromine atom, it can be converted to a hydroxyl group, which may, in turn, enhance the biological activity of the resulting compound. nih.gov For instance, the conversion of an 8-methoxy group to an 8-hydroxy group in a related brominated quinoline was observed to increase its inhibitory potential. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating bromine atom and the activating methoxy group can influence the position of substitution. The electron-donating methoxy group generally directs electrophiles to the ortho and para positions. In the case of 6-methoxyquinoline (B18371), bromination has been shown to occur at the 5-position. gelisim.edu.tr DFT calculations can be employed to predict the sites of electrophilic aromatic substitution.

Research on related methoxyquinolines has shown that the conditions for electrophilic substitution are important. For example, 8-methoxyquinoline (B1362559) was found to be inactive to halogenation in strongly basic media, which was attributed to the absence of an anionic form of the compound. researchgate.net

Redox Chemistry of Quinoline-Dione Moieties Derived from the Scaffold

Quinoline-5,8-diones, which can be derived from this compound, are redox-active scaffolds. The biological activity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox reactions, which can induce apoptosis in cancer cells. The quinone moiety can be reduced to the corresponding hydroquinone (B1673460), and this redox cycling can be a key part of its mechanism of action. These quinoline-diones can also be used in electrochemical applications, for example, in the selective electrocatalytic oxidation and sensing of hydrazine. researchgate.net

Functionalization Strategies for Enhanced Chemical Diversity

The this compound scaffold provides multiple avenues for creating a diverse library of compounds. The bromine atom is a versatile handle for introducing a wide range of substituents via cross-coupling and nucleophilic substitution reactions. smolecule.com Furthermore, the quinoline ring itself can be functionalized through electrophilic substitution. nih.gov Late-stage functionalization strategies are powerful for creating derivatives with varied biological activities. nih.gov For example, C-H functionalization via photoredox catalysis has been explored for quinoline derivatives, with the site of functionalization being highly dependent on the position of electron-donating substituents. nih.gov

7 Bromo 6 Methoxyquinoline As a Pivotal Intermediate in Drug Discovery and Organic Synthesis

Application as a Core Building Block for Complex Organic Molecules

7-Bromo-6-methoxyquinoline serves as a foundational building block for the construction of more intricate organic molecules, primarily due to the reactivity of its bromine and methoxy (B1213986) substituents. The bromine atom at the C-7 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which form new carbon-carbon bonds. nih.gov This enables the introduction of a wide range of aryl or heteroaryl substituents.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the incorporation of nitrogen, oxygen, or sulfur-based functional groups. nih.gov The methoxy group at the C-6 position influences the electronic properties of the quinoline (B57606) ring, modulating its reactivity and providing a potential site for demethylation to reveal a hydroxyl group, which can be used for further functionalization. nih.gov These reactive sites make the compound a key precursor for constructing complex heterocyclic systems and polyfunctional quinoline derivatives.

Development of Quinoline-Based Libraries for Biological Screening

The strategic functionalization of this compound and its close derivatives is a powerful method for generating quinoline-based libraries for high-throughput biological screening. nih.gov The predictable reactivity of the C-7 bromo substituent allows for the systematic synthesis of a large number of analogues, each with unique substituents, to explore structure-activity relationships (SAR).

A notable application is in the synthesis of analogues of lavendamycin, a natural product with potent antitumor properties. nih.gov By starting with a related precursor, 7-amino-8-hydroxyquinoline, and employing microwave-assisted synthesis, researchers can efficiently generate libraries of 7-aminoquinoline-5,8-diones with diverse aryl groups at the C-2 position. nih.gov Similarly, the synthesis of novel quinoline-5,8-dione frameworks designed to inhibit sphingosine (B13886) kinase 1 (SphK1) begins with 7-bromo-quinoline-5,8-dione. mdpi.com The facile and chemoselective displacement of the C-7 bromine with a range of phenols allows for the creation of a library of compounds to probe the enzyme's lipid-binding site. mdpi.com This approach, utilizing robust reactions like nucleophilic substitution and palladium-catalyzed couplings, is instrumental in modern drug discovery for identifying lead compounds. scienceopen.comresearchgate.net

Precursor in the Synthesis of Biologically Active Quinoline Derivatives

This compound is a key starting material for a multitude of biologically active quinoline derivatives. Its inherent structural features are exploited to synthesize compounds with potential therapeutic applications, including anticancer and antimicrobial agents. smolecule.com

Research has demonstrated the successful synthesis of substituted quinoline-3-carboxylic acids starting from precursors related to this compound. In one study, 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid was synthesized as part of a series of compounds designed as inhibitors of protein kinase CK2, a target implicated in cancer. tandfonline.comtandfonline.com The synthesis involved the amination of a 2-chloroquinoline (B121035) precursor, showcasing a pathway from a halogenated quinoline to a functionalized amino acid derivative. tandfonline.com The presence of the bromo and methoxy groups was crucial for studying the impact of substituents on the benzene (B151609) portion of the quinoline ring on biological activity. tandfonline.com

Table 1: Characterization Data for 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid

| Property | Value | Source(s) |

|---|---|---|

| Yield | 32% | tandfonline.comtandfonline.com |

| Melting Point | 285 °C | tandfonline.comtandfonline.com |

| Appearance | Yellow powder | tandfonline.comtandfonline.com |

| LCMS (m/z) | 297, 299 [M+H⁺] | tandfonline.comtandfonline.com |

| ¹H NMR (DMSO-d₆) δ | 3.90 (s, 3H, –OCH₃), 7.45 (s, 1H, CH), 7.74 (s, 1H, CH), 8.69 (s, 1H, CH) | tandfonline.comtandfonline.com |

The quinoline core can be oxidized to form quinolinediones, a class of compounds known for their redox activity and biological importance, particularly in anticancer research. this compound can be converted into various quinolinedione scaffolds. For instance, the related compound 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione (B11841822) has been synthesized as a redox-active scaffold. vulcanchem.com The quinone moiety is a key pharmacophore in several natural antibiotics, and the presence of the bromine atom provides a site for further modification. nih.gov Another relevant derivative is 7-bromo-6-methoxy-1H-quinoline-2,4-dione, which belongs to a different class of quinolinediones. nih.gov The synthesis of these diones often involves oxidation of the corresponding hydroquinone (B1673460) or methoxy-substituted quinoline precursor. smolecule.com

The reactivity of the this compound scaffold allows for its incorporation into more complex, fused, and linked nitrogen-containing heterocyclic systems. google.com These elaborate structures are of great interest in medicinal chemistry due to their diverse biological activities. mdpi.comopenmedicinalchemistryjournal.com

Examples of this synthetic strategy include:

Tetrazoloquinolines: 2-Chloroquinoline-3-carboxylic acid derivatives, which can be derived from bromo-methoxy quinolines, react with sodium azide (B81097) to form tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com This reaction transforms the quinoline into a fused tetracyclic system.

Sulfonamide Conjugates: 7-bromoquinoline-5,8-dione readily undergoes direct nucleophilic amination with various aryl sulphonamides. ripublication.com This reaction links the quinoline-dione core to another important pharmacophore, the sulfonamides, creating hybrid molecules with potential antimicrobial properties. ripublication.com

Fused Thiazine Systems: In a multi-step synthesis, a bromo-substituted quinoline carboxylic acid was used to prepare 7-Bromo-6-hydroxymethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b] smolecule.comCurrent time information in Bangalore, IN.thiazine, a complex heterocyclic structure developed for potential use as an antibacterial agent. google.com

The quinoline-5,8-dione framework is a privileged scaffold for designing targeted therapeutic agents. nih.gov The synthesis often starts from a precursor like 7-bromo-quinoline-5,8-dione, which is strategically designed for derivatization. mdpi.com The C-7 bromine atom acts as a versatile chemical handle to introduce a variety of substituents, enabling the fine-tuning of the molecule's properties to achieve high affinity and selectivity for a specific biological target. mdpi.com

A prime example is the development of inhibitors for Sphingosine Kinase 1 (SphK1), an enzyme implicated in cancer and inflammatory diseases. Researchers synthesized a library of novel quinoline-5,8-dione analogues by displacing the bromide at the C-7 position with a range of phenoxides. mdpi.com This strategy allowed for the exploration of the enzyme's binding pocket by introducing lipophilic tails and various substituted phenyl rings. mdpi.com Molecular modeling of the resulting compounds revealed favorable docking and provided insights for further optimization. mdpi.com This targeted approach highlights the utility of the 7-bromo-quinoline-5,8-dione scaffold in modern, structure-based drug design. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-amino-3-benzyloxy-4-bromobenzaldehyde |

| 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid |

| 2-chloroquinoline-3-carboxylic acid |

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 3-bromo-4-methoxyaniline |

| 3-nitrobenzenesulfonic acid |

| 5,7-dibromo-8-hydroxyquinoline |

| 6,7-dibromo-5,8-quinolinequinone |

| 6-Bromo-7-methoxyquinoline-5,8-dione (B15064914) |

| 6-methoxyquinoline (B18371) |

| 7-amino-8-hydroxyquinoline |

| 7-aminoquinoline-5,8-dione |

| 7-Bromo-6-methoxy-1H-quinoline-2,4-dione |

| 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione |

| This compound |

| 7-bromo-6-methoxyquinolin-4-ol |

| 7-bromo-quinoline-5,8-dione |

| 8-benzyloxy-7-bromo-2-(2'-pyridyl)quinoline |

| 8-hydroxy-2-methylquinoline |

| Lavendamycin |

| Sodium azide |

| Sphingosine Kinase 1 (SphK1) |

Advanced Analytical and Spectroscopic Characterization Techniques for Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including 7-Bromo-6-methoxyquinoline and its derivatives. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, the aromatic protons on the quinoline (B57606) core would appear as distinct signals in the downfield region of the spectrum. The methoxy (B1213986) group protons would typically be observed as a sharp singlet further upfield. The chemical shifts (δ) and coupling constants (J) between adjacent protons are critical for assigning the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, carbons bonded to the electronegative nitrogen and oxygen atoms, as well as the bromine atom, would have characteristic chemical shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together fragments of the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC spectra establish longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 9.0 | d, s | 2-9 |

| Methoxy (OCH₃) | 3.8 - 4.2 | s | N/A |

Table 1: Predicted ¹H NMR Data for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic CH | 105 - 140 |

| Methoxy (OCH₃) | 55 - 65 |

Table 2: Predicted ¹³C NMR Data for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LCMS, HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LCMS) is often used to analyze the purity of novel derivatives and to obtain their molecular weight. The compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) , often utilizing techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule upon ionization can reveal the presence of specific functional groups and how they are connected. For this compound, characteristic fragmentation might involve the loss of the methoxy group or cleavage of the quinoline ring system.

| Technique | Information Obtained |

| LCMS | Purity assessment and nominal molecular weight |

| HRMS (ESI-TOF) | Accurate mass, elemental composition, and confirmation of isotopic patterns |

Table 3: Mass Spectrometry Techniques for the Analysis of this compound Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For a derivative of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic rings and the methoxy group.

C=C and C=N stretching vibrations within the quinoline aromatic system.

C-O stretching of the methoxy group.

C-Br stretching , which typically appears in the fingerprint region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (in OCH₃) | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic) | 1450 - 1650 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

| C-Br Stretch | 500 - 650 |

Table 4: Predicted FTIR Absorption Bands for this compound

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. The presence of the methoxy group (an auxochrome) and the bromine atom can also affect the λmax values compared to the parent quinoline molecule.

| Solvent Polarity | Expected Shift in λmax |

| Increasing Polarity | Potential for bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition |

Table 5: Expected Solvatochromic Effects on the UV-Vis Spectrum of this compound

Computational Chemistry and Theoretical Investigations of 7 Bromo 6 Methoxyquinoline and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.netdergipark.org.tr This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target recognition. researchgate.net For quinoline (B57606) derivatives, docking studies help elucidate binding modes and affinities within the active sites of enzymes or receptors. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (typically in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable protein-ligand complex. While specific docking studies for 7-Bromo-6-methoxyquinoline are not extensively published, research on analogous compounds provides insight into the expected binding energies for this class of molecules. For instance, studies on various substituted quinoline derivatives have reported a wide range of binding affinities depending on the specific target protein and the nature of the substituents.

Docking studies on quinoline-based compounds have shown significant binding affinities for various biological targets. For example, certain chloro- and bromo-substituted quinoline derivatives have demonstrated potent activity, with docking scores indicating strong binding. In one study, a bromo-substituted quinoline derivative exhibited a high docking score of -10.67 kcal/mol against the HIV reverse transcriptase protein. nih.gov Another investigation into 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents reported binding affinities ranging from -3.2 to -18.5 kcal/mol against the Mycobacterium tuberculosis receptor (LipB). dergipark.org.tr Similarly, studies on 6-bromo quinazoline analogues, which are structurally related to quinolines, have yielded binding energies around -6.7 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 1: Examples of Predicted Binding Affinities for Quinoline Analogues from Molecular Docking Studies This table presents data from related compounds to illustrate the typical range of binding energies observed for this molecular class.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Bromo-substituted quinoline | HIV Reverse Transcriptase | -10.67 | nih.gov |

| 2,4-disubstituted quinoline | Mycobacterium tuberculosis LipB | -15.4 to -18.5 | dergipark.org.tr |

| 6-Bromo quinazoline | EGFR | -6.7 | nih.gov |

Molecular docking not only predicts if a molecule will bind but also how it binds. It provides detailed three-dimensional models of the ligand-protein complex, revealing key amino acid residues that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds.

For quinoline derivatives, docking simulations have successfully identified critical interactions within protein binding pockets. Studies on various quinoline analogues have shown hydrogen bond formation with residues such as Glu166 and Gln189, and π-interactions with histidine residues like His41. researchgate.netnih.gov The bromine atom in compounds like this compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methoxy (B1213986) group can act as a hydrogen bond acceptor. Understanding these specific interactions is fundamental for optimizing lead compounds to improve their potency and selectivity.

Table 2: Key Amino Acid Interactions Identified for Quinoline Analogues in Docking Simulations This table summarizes common interacting residues and interaction types observed in studies of similar compounds.

| Interacting Residue | Type of Interaction | Target Protein Example | Reference |

|---|---|---|---|

| His41 | π-interaction | SARS-CoV-2 Mpro | nih.gov |

| Glu166 | Hydrogen Bond | SARS-CoV-2 Mpro | researchgate.net |

| Gln189 | Hydrogen Bond | SARS-CoV-2 Mpro | researchgate.net |

| Tyr54 | Hydrogen Bond | SARS-CoV-2 Mpro | nih.gov |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.orgnih.gov For quinoline and its derivatives, DFT calculations provide valuable information on structural parameters, vibrational frequencies, and the distribution of electrons within the molecule. researchgate.net This knowledge helps in understanding the molecule's stability, reactivity, and spectroscopic properties. nih.gov

DFT is particularly useful for analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. DFT studies on substituted quinolines have shown energy gaps in the range of 4.93 to 5.07 eV. nih.gov

Table 3: Representative Electronic Properties of Substituted Quinolines from DFT Calculations This table shows typical values for electronic parameters derived from DFT studies on analogous systems.

| Parameter | Description | Typical Value Range for Analogues (eV) | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 to -1.6 | nih.gov |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.9 to 5.1 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are applied to docked protein-ligand complexes to assess their stability and dynamic behavior in a simulated physiological environment. mdpi.com A typical simulation may run for nanoseconds to microseconds, providing insights that are inaccessible through static docking models. researchgate.netnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand from its initial conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. nih.govnih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Other analyses, such as Solvent Accessible Surface Area (SASA), help to understand the compactness of the complex. nih.gov For quinoline derivatives, MD simulations have been used to confirm the stability of docking poses and validate the strength of intermolecular interactions, such as hydrogen bonds, over time. researchgate.net

Table 4: Key Analyses and Metrics in Molecular Dynamics Simulations This table outlines the purpose of common analyses performed during MD simulations of protein-ligand complexes.

| Analysis/Metric | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the protein-ligand complex over time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein, particularly around the binding site. nih.gov |

| Hydrogen Bond Analysis | To monitor the persistence and stability of hydrogen bonds between the ligand and protein. researchgate.net |

| Solvent Accessible Surface Area (SASA) | To evaluate changes in the compactness of the protein-ligand complex. nih.gov |

Structure-Activity Relationship (SAR) Analysis and Design Principles

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in efficacy, researchers can develop design principles for creating more potent and selective drugs. researchgate.net

For this compound, the specific nature and position of the bromo and methoxy substituents are critical determinants of its biological profile. nih.gov

Halogenation (Bromo Group): The presence of a halogen atom, such as bromine, on an aromatic ring can significantly influence a molecule's properties. Halogenation can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets through halogen bonding. nih.gov Studies on brominated quinolines have demonstrated their potential as anticancer agents. researchgate.netnih.gov The position of the bromine atom is crucial; in this case, substitution at the C7 position of the quinoline ring dictates its specific interactions with target proteins.

Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the quinoline ring system. It can also participate in crucial biological interactions by acting as a hydrogen bond acceptor. The presence of methoxy groups on quinoline and related heterocyclic scaffolds has been linked to various pharmacological activities, including anticancer and antimalarial effects. nih.govresearchgate.net

The combination of an electron-withdrawing halogen (bromine) and an electron-donating methoxy group creates a unique electronic distribution across the quinoline scaffold, which in turn governs its reactivity and potential for molecular recognition in biological systems.

Table 5: Influence of Key Structural Moieties on Biological Activity This table summarizes the general contributions of the bromo and methoxy functional groups based on established SAR principles.

| Structural Feature | Position | Potential Influence on Biological Activity | Reference |

|---|---|---|---|

| Bromo Group | C7 | Enhances binding affinity (via halogen bonds), improves metabolic stability, increases lipophilicity. | nih.gov |

| Methoxy Group | C6 | Acts as a hydrogen bond acceptor, modulates electronic properties, can increase target selectivity. | nih.gov |

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds in drug development. researchoutreach.org This methodology involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target. researchoutreach.org These initial fragment hits serve as starting points for optimization into more potent and selective drug candidates through chemical elaboration. researchoutreach.org The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and compounds under clinical investigation, making it an excellent candidate for FBDD strategies. tandfonline.com

The core principle of FBDD is to build a high-affinity ligand by identifying and linking or growing smaller, efficiently binding fragments. This approach offers several advantages, including a more thorough exploration of chemical space and a higher "hit rate" compared to HTS. researchoutreach.org The process typically involves:

Fragment Library Screening: A curated library of small molecules (typically with a molecular weight < 300 Da) is screened against the target protein using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). researchoutreach.org

Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is characterized, often through structural biology techniques.

Hit-to-Lead Optimization: Once a fragment hit is validated, medicinal chemists employ several strategies to increase its potency and selectivity. These strategies include:

Fragment Growing: Extending the fragment by adding new functional groups to engage in additional interactions with the target protein.

Fragment Linking: Combining two or more fragments that bind to adjacent sites on the protein to create a single, more potent molecule.

Fragment Merging: Designing a novel compound that incorporates the key binding features of multiple, overlapping fragment hits. researchoutreach.org

The this compound scaffold represents a viable starting point for FBDD. For instance, in a hypothetical screen, this quinoline derivative could be identified as a fragment that binds to a specific protein target. A study on metallo-β-lactamase inhibitors successfully used fragment-based screening of a metal chelator library to identify 8-hydroxyquinoline as a potent inhibitor. nih.gov A subsequent search for similar substructures then led to the discovery of more refined candidates. nih.gov

Following this paradigm, if this compound were identified as a hit, its structure could be systematically modified. The bromine atom at the 7-position and the methoxy group at the 6-position provide vectors for chemical elaboration. For example, replacing the bromine with different substituents could explore interactions in a solvent-exposed region of the binding pocket, a strategy successfully employed in the development of bromodomain inhibitors from a fragment hit. nih.gov Computational methods, such as molecular docking, can then be used to predict the binding affinity and interaction modes of these newly designed analogues, guiding the synthetic efforts. mdpi.com

A Fragment-Informed Structure-Activity Relationship (FI-SAR) approach has been successfully used to develop potent cholinesterase inhibitors by strategically coupling amino-functionalized fragments with quinoline scaffolds, demonstrating the power of this strategy. nih.gov

Table 1: Illustrative Example of a Fragment Growth Strategy for this compound

| Compound | Modification from Parent Scaffold | Hypothetical Target Interaction | Predicted Affinity (Illustrative) |

| This compound | Parent Fragment | Core scaffold binding in a hydrophobic pocket. | 150 µM |

| 7-(amino)-6-methoxyquinoline | Replacement of Bromine with an Amino group | Potential for a new hydrogen bond with a nearby residue. | 75 µM |

| 7-(4-fluorobenzyl)-6-methoxyquinoline | Growth from the 7-position | Exploration of a deeper hydrophobic pocket and potential halogen bonding. | 20 µM |

| 7-Bromo-6-(2-hydroxyethoxy)quinoline | Growth from the 6-position (methoxy group) | Formation of a hydrogen bond with a solvent-exposed residue. | 50 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Photophysical Property Analysis

The study of the photophysical properties of quinoline derivatives is of significant interest due to their applications as fluorescent probes, sensors, and materials for optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.org The electronic characteristics, and therefore the photophysical behavior, of the quinoline ring can be finely tuned by introducing various substituents. scielo.br The this compound molecule incorporates an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromine atom (-Br), which are expected to influence its absorption and emission properties.

Key photophysical parameters investigated for such compounds include:

Absorption and Emission Spectra: The wavelengths of maximum absorption (λabs) and emission (λem) are fundamental properties. For quinoline derivatives, absorption bands are often attributed to π-π* electronic transitions. dtic.mil The presence of substituents can shift these bands; for instance, alkoxy groups on the quinoline ring can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted quinoline. scielo.br

Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. rsc.org

Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Substituents can significantly impact the quantum yield. For example, electron-withdrawing groups like a nitro group can lead to fluorescence quenching (a very low quantum yield), while other substituents may enhance fluorescence. rsc.org

Solvatochromism: This refers to the change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. This phenomenon is often observed in molecules with a significant change in dipole moment between the ground and excited states, which is common in systems with intramolecular charge transfer (ICT). rsc.orgresearchgate.net The push-pull nature of the methoxy (donor) and bromo (acceptor-like, via inductive effects) substituents on the quinoline scaffold may induce solvatochromic behavior.

Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a crucial tool for understanding and predicting the photophysical properties of these molecules. rsc.orgscirp.org These methods can calculate optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and predict electronic absorption spectra with reasonable accuracy. scirp.orgdergipark.org.tr For example, DFT calculations can elucidate the nature of the electronic transitions and help interpret experimental UV-Vis spectra. dergipark.org.tr

Table 2: Photophysical Properties of Selected Quinoline Derivatives (for Comparison)

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| Poly(p-phenylene quinoline) (PPQ) | Thin Film | 414 | 578 | N/A | dtic.mil |

| 2,4-diaryl-quinoline derivative (8d) | Ethanol | ~330 | ~400 | N/A | scielo.br |

| Bis-quinolin-3-yl chalcone derivative | Acetonitrile (B52724) | 262-277 | N/A | Varies | rsc.org |

| 6-chloroquinoline | N/A | N/A | N/A | N/A | dergipark.org.tr |

This table presents data for analogous or related compounds to provide context for the expected properties of quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-6-methoxyquinoline, and how can purity be optimized?

- Methodology :

- Direct Bromination : Bromination of 6-methoxyquinoline using reagents like in anhydrous or , with radical initiators (e.g., AIBN) under reflux. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Alternative Route : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 7-bromo precursors and boronic acids. Optimize conditions with catalyst and in 1,4-dioxane at 80–100°C .

- Purification : Recrystallize from methanol-CHCl mixtures to achieve >95% purity .

Q. How can structural confirmation of this compound be reliably performed?

- Analytical Techniques :

- - and -NMR : Confirm substitution patterns (e.g., methoxy at C6, bromine at C7). Key signals include methoxy protons (~δ 3.9 ppm) and aromatic protons in the quinoline backbone (δ 7.2–8.5 ppm) .

- FT-IR : Identify functional groups (e.g., C-Br stretch ~550–600 cm, methoxy C-O ~1250 cm) .

- Elemental Analysis : Validate molecular formula (e.g., ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Root Cause Analysis :

- Reagent Stoichiometry : Excess brominating agents (e.g., NBS) may lead to di-brominated byproducts. Titrate reagent ratios via controlled addition .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates but may promote side reactions. Compare yields in vs. .

- Catalyst Optimization : Test palladium catalysts (e.g., , ) for cross-coupling efficiency. Use kinetic studies to identify rate-limiting steps .

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays :

- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinase or GPCR targets. Validate with fluorescence-based binding assays .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and IC calculations .

- Enzyme Inhibition : Assess activity against enzymes like topoisomerase II or cytochrome P450 using fluorogenic substrates .

Q. What computational methods are suitable for modeling the reactivity of this compound?

- Quantum Mechanics :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. Compare with experimental bromination patterns .

- Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states in cross-coupling reactions. Calculate activation energies to identify favorable pathways .

Q. How can conflicting data on the compound’s solubility and stability be addressed?

- Experimental Design :

- Solubility Profiling : Test in solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy. Correlate with Hansen solubility parameters .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 4 weeks. Monitor via HPLC for decomposition products (e.g., de-brominated quinoline) .

Methodological Considerations

Q. What are best practices for scaling up this compound synthesis without compromising yield?

- Process Chemistry :

- Batch vs. Flow Reactors : Compare yields in traditional batch reactors vs. continuous flow systems to minimize exothermic risks during bromination .

- Green Chemistry : Replace with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via magnetic nanoparticle immobilization .

Q. How should researchers handle discrepancies in reported biological activity across studies?

- Meta-Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.